Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
CAS No.: 942008-64-2
Cat. No.: VC7715240
Molecular Formula: C20H18N4O6S
Molecular Weight: 442.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942008-64-2 |
|---|---|
| Molecular Formula | C20H18N4O6S |
| Molecular Weight | 442.45 |
| IUPAC Name | ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C20H18N4O6S/c1-2-30-17(25)10-14-12-31-20(21-14)22-18(26)16-7-4-8-23(19(16)27)11-13-5-3-6-15(9-13)24(28)29/h3-9,12H,2,10-11H2,1H3,(H,21,22,26) |
| Standard InChI Key | BVZYRPBHJNTJRA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics
The compound’s IUPAC name, ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate, reflects its multicomponent architecture. Key structural features include:
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A 1,2-dihydropyridine core substituted with a nitrobenzyl group at position 1 and a carbonyl moiety at position 2.
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A thiazole ring at position 4 of the dihydropyridine, linked via a carboxamide bridge.
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An ethyl acetate side chain appended to the thiazole ring.
The nitrobenzyl group introduces electron-withdrawing effects, potentially enhancing reactivity and target binding affinity. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, is known to participate in hydrogen bonding and π-π stacking interactions, which are critical for biological activity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 942008-64-2 |
| Molecular Formula | |
| Molecular Weight | 442.45 g/mol |
| IUPAC Name | ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)N+[O-] |
| Solubility | Not publicly available |
| PubChem ID | 18582602 |
The Standard InChIKey (BVZYRPBHJNTJRA-UHFFFAOYSA-N) and InChI identifier provide precise stereochemical and constitutional descriptors, essential for database searches and computational modeling.
Synthetic Routes
While detailed synthetic protocols for this compound are proprietary, its synthesis likely involves sequential condensation and cyclization reactions. A generalized pathway can be inferred:
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Formation of the Dihydropyridine Core:
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Condensation of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde derivative under acidic conditions, followed by cyclization to form the dihydropyridine ring.
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Introduction of the 3-nitrobenzyl group via nucleophilic substitution or alkylation at the pyridine nitrogen.
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Thiazole Ring Construction:
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Reaction of a thiourea derivative with α-haloketones or α-haloacids to form the thiazole moiety.
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Coupling of the thiazole intermediate to the dihydropyridine core using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Esterification:
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Introduction of the ethyl acetate side chain via esterification or alkylation of the thiazole-acetic acid precursor.
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Key challenges include regioselectivity in thiazole formation and maintaining the stability of the nitro group under reaction conditions. Purification likely involves column chromatography or recrystallization, given the compound’s moderate polarity.
Pharmacological Properties and Mechanisms
Hypothesized mechanisms of action include:
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Calcium Channel Modulation: Competitive inhibition at the L-type calcium channel’s dihydropyridine-binding site, reducing intracellular calcium influx and vascular smooth muscle contraction.
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Enzyme Inhibition: Thiazole-mediated blockade of pro-inflammatory enzymes (e.g., phospholipase A2) or redox-sensitive targets (e.g., NADPH oxidase).
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Nitroreductase Activation: In hypoxic environments (e.g., tumors), nitro groups may undergo enzymatic reduction to cytotoxic radicals, inducing DNA damage.
Table 2: Comparative Analysis with Related Compounds
| Compound | Structure | Primary Activity |
|---|---|---|
| Nifedipine | Dihydropyridine, nitrophenyl | Calcium channel blockade |
| Thiabendazole | Thiazole, benzimidazole | Anthelmintic, antifungal |
| CB-1954 | Nitrobenzamide | Prodrug (activated by nitroreductase) |
| Target Compound | Dihydropyridine-thiazole-nitrobenzyl | Hypothesized multimodal activity |
This compound’s hybrid structure may synergize mechanisms seen in nifedipine (cardiovascular), thiabendazole (antimicrobial), and nitroprodrugs (anticancer), though empirical validation is needed.
Research Findings and Current Studies
Publicly available studies on this specific compound are sparse, but insights can be extrapolated from related molecules:
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Dihydropyridine Derivatives: Modifications at the 3-position (e.g., nitro groups) enhance vasodilatory potency but may increase off-target effects.
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Thiazole-Containing Drugs: The thiazole-acetate linkage in cefazolin (an antibiotic) improves water solubility, suggesting similar modifications here could influence pharmacokinetics.
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Nitroaromatic Compounds: Nitrobenzyl groups in metronidazole undergo redox activation, indicating potential for targeted cytotoxicity in anaerobic environments.
In silico studies predict moderate blood-brain barrier permeability (logP ≈ 2.5) and high plasma protein binding (>90%), necessitating formulation strategies for bioavailability.
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